![molecular formula C16H16N4O4 B3017265 methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate CAS No. 2034248-94-5](/img/structure/B3017265.png)
methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate, is a complex molecule that appears to be derived from furan carboxylate structures. The molecule includes a [1,2,4]triazino[4,5-b]indazole moiety, which is a heterocyclic compound, suggesting potential biological activity or use in further chemical synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride can lead to the formation of 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates . These intermediates can undergo further reactions to create a variety of heterocyclic compounds, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a furan ring, a [1,2,4]triazino indazole moiety, and a methyl ester group. The presence of these heterocycles indicates a molecule with a potentially complex three-dimensional structure, which could be important for its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The literature provides insights into the types of chemical reactions that furan carboxylate derivatives can undergo. For example, the reaction of 5-arylfuran-2-carbonyl chlorides with various nucleophiles can lead to the formation of different heterocyclic systems . The compound may also be amenable to similar reactions, depending on the reactivity of the [1,2,4]triazino[4,5-b]indazole moiety.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds exhibit properties that can be inferred. Furan derivatives are often characterized by their aromaticity, reactivity towards electrophilic substitution, and ability to participate in various cycloaddition reactions. The ester group contributes to the molecule's solubility in organic solvents and could affect its boiling and melting points .
Relevant Case Studies
Although no direct case studies on the compound of interest are provided, the literature does include pharmacological evaluations of related compounds. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and tested for antidepressant and antianxiety activities . These studies suggest that furan derivatives can have significant biological activities, which may also be true for the compound .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on synthesizing heterocyclic compounds using furan derivatives, which are key intermediates in pharmaceuticals and materials science. For example, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives demonstrates the creation of insensitive energetic materials with potential applications in the field of explosives. These compounds exhibit moderate thermal stabilities and are insensitive to impact and friction, making them safer alternatives to traditional explosives (Yu et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, the manipulation of furan derivatives has led to the creation of novel antimicrobial agents. For instance, the development of azole derivatives from furan-2-carbohydrazide has been explored for their antimicrobial activities. Some of these synthesized compounds have shown significant activity against tested microorganisms, highlighting their potential in developing new antimicrobial therapies (Başoğlu et al., 2013).
Energetic Material Development
Furan derivatives have been utilized in the design of novel energetic materials. Studies have shown the synthesis of novel compounds based on 5-methyl-1-aminotetrazole, integrating trinitroethyl moieties and furazan rings to enhance oxygen balance and detonation properties. These materials are characterized by their structural stability and improved explosive performance, indicating their potential for military and industrial applications (Tang et al., 2015).
Advanced Material Synthesis
The development of advanced materials also benefits from research on furan derivatives. The catalytic reduction of biomass-derived furanic compounds with hydrogen has been studied, focusing on producing furfuryl alcohol, tetrahydrofurfuryl alcohol, and other valuable chemicals. This research is crucial for the sustainable development of bio-based chemicals and materials (Nakagawa et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-[(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-16(22)13-7-6-10(24-13)8-19-15(21)14-11-4-2-3-5-12(11)18-20(14)9-17-19/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOJMQYIPIDBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)
![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)
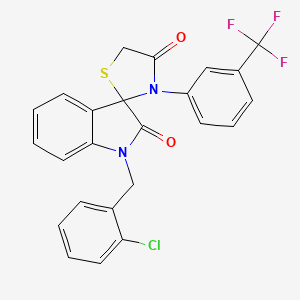
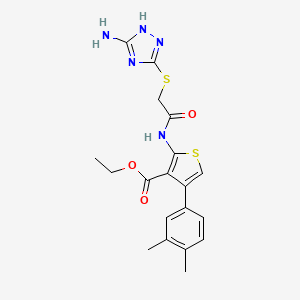
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)
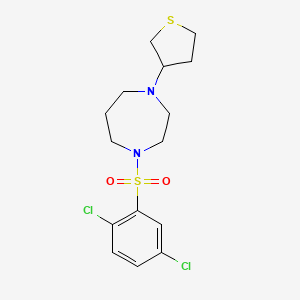
![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)
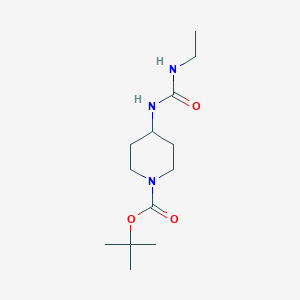

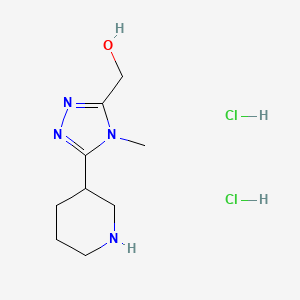
![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)
![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)